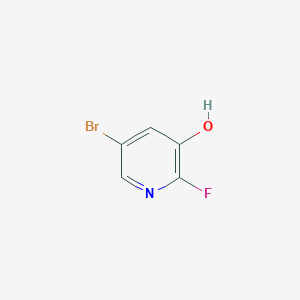

5-Bromo-2-fluoropyridin-3-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-fluoropyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrFNO/c6-3-1-4(9)5(7)8-2-3/h1-2,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLLINPJLHURFNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1O)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00602588 | |

| Record name | 5-Bromo-2-fluoropyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00602588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1012084-53-5 | |

| Record name | 5-Bromo-2-fluoropyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00602588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-2-fluoropyridin-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Bromo-2-fluoropyridin-3-ol chemical properties

An In-depth Technical Guide to the Chemical Properties of 5-Bromo-2-fluoropyridin-3-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical properties of this compound. Due to the limited availability of experimental data for this specific compound, this guide also includes information on closely related analogues and proposes synthetic methodologies based on established chemical principles. All quantitative data is summarized for clarity, and logical chemical relationships are visualized.

This compound is a halogenated pyridine derivative. Its structure, featuring a bromine atom, a fluorine atom, and a hydroxyl group on the pyridine ring, makes it a potentially valuable intermediate in organic synthesis, particularly for the development of novel pharmaceutical and agrochemical compounds.

General Properties

Table 1: General and Computed Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| Molecular Formula | C₅H₃BrFNO | PubChem[1] |

| Molecular Weight | 191.99 g/mol | PubChem[1] |

| CAS Number | 1012084-53-5 | PubChem[1] |

| Canonical SMILES | C1=C(C=NC(=C1O)F)Br | PubChem[1] |

| InChI Key | SLLINPJLHURFNX-UHFFFAOYSA-N | PubChem[1] |

| Monoisotopic Mass | 190.93820 Da | PubChem[1] |

| Topological Polar Surface Area | 33.1 Ų | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

| Rotatable Bond Count | 0 | PubChem[1] |

Tautomerism

A significant chemical property of 3-hydroxypyridines is their potential to exist in tautomeric equilibrium with their corresponding pyridin-2(1H)-one form. For this compound, this equilibrium would be with 5-Bromo-2-fluoro-1H-pyridin-2-one. The position of this equilibrium can be influenced by factors such as the solvent, temperature, and pH. The tautomer, 5-Bromo-3-fluoropyridin-2-ol, has a registered CAS number of 156772-63-3.

References

An In-depth Technical Guide to the Synthesis of 5-Bromo-2-fluoropyridin-3-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for 5-Bromo-2-fluoropyridin-3-ol, a valuable substituted pyridine derivative for pharmaceutical and agrochemical research. The described methodology is based on established chemical transformations and supported by patent literature, ensuring a robust and reproducible process. This document includes detailed experimental protocols, tabulated quantitative data, and process diagrams to facilitate its application in a laboratory setting.

Synthesis Pathway Overview

The synthesis of this compound is proposed as a two-step process commencing with the bromination of 2-amino-3-hydroxypyridine, followed by a diazotization and fluorination reaction. This pathway offers a logical and efficient approach to the target molecule, leveraging readily available starting materials and well-understood reaction mechanisms.

The overall transformation can be visualized as follows:

Spectroscopic Profile of 5-Bromo-2-fluoropyridin-3-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characteristics of the novel heterocyclic compound, 5-Bromo-2-fluoropyridin-3-ol. Due to the limited availability of public domain experimental data, this document presents a predictive analysis based on established spectroscopic principles and data from structurally related compounds. It includes projected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear, tabular format for ease of reference. Furthermore, this guide outlines detailed, generalized experimental protocols for the acquisition of such spectroscopic data. A logical workflow for the spectroscopic analysis of a novel compound like this compound is also visualized using a Graphviz diagram. This document is intended to serve as a valuable resource for researchers in medicinal chemistry and drug development, aiding in the identification, characterization, and quality control of this and similar fluorinated pyridine derivatives.

Introduction

This compound (C₅H₃BrFNO, Molecular Weight: 191.99 g/mol ) is a halogenated pyridinol derivative with potential applications in medicinal chemistry and materials science.[1] The presence of a bromine atom, a fluorine atom, and a hydroxyl group on the pyridine ring offers multiple sites for chemical modification, making it an attractive scaffold for the synthesis of novel bioactive molecules. Accurate and comprehensive spectroscopic data is paramount for the unambiguous identification, purity assessment, and structural elucidation of this compound. This guide aims to provide a foundational spectroscopic profile of this compound.

Disclaimer: The quantitative spectroscopic data presented in this guide are predicted values based on the analysis of structurally similar compounds and established spectroscopic theories. Experimental verification is required for confirmation.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

Solvent: CDCl₃ Frequency: 400 MHz

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~7.5 - 7.8 | d | ~2-3 | H-6 |

| ~7.2 - 7.4 | d | ~2-3 | H-4 |

| ~5.0 - 6.0 | br s | - | OH |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

Solvent: CDCl₃ Frequency: 100 MHz

| Chemical Shift (δ, ppm) | Assignment |

| ~155 - 160 (d, ¹JCF ≈ 240-260 Hz) | C-2 |

| ~140 - 145 | C-3 |

| ~125 - 130 | C-4 |

| ~110 - 115 | C-5 |

| ~145 - 150 | C-6 |

IR (Infrared) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 - 3200 | Broad, Medium | O-H stretch |

| ~3100 - 3000 | Medium | C-H stretch (aromatic) |

| ~1600 - 1550 | Strong | C=C stretch (aromatic) |

| ~1450 - 1400 | Strong | C=N stretch (aromatic) |

| ~1250 - 1200 | Strong | C-O stretch |

| ~1050 - 1000 | Strong | C-F stretch |

| ~700 - 600 | Medium | C-Br stretch |

Mass Spectrometry (MS) Data

Ionization Mode: Electrospray Ionization (ESI)

| m/z (amu) | Relative Intensity (%) | Assignment |

| 190.9382 | ~98 | [M+H]⁺ (⁷⁹Br) |

| 192.9362 | 100 | [M+H]⁺ (⁸¹Br) |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Ensure complete dissolution; gentle vortexing or sonication can be applied if necessary.

-

-

¹H NMR Acquisition:

-

The spectrum should be acquired on a 400 MHz or higher field NMR spectrometer.

-

Typical acquisition parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

The chemical shifts should be referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

-

-

¹³C NMR Acquisition:

-

The spectrum should be acquired on the same spectrometer.

-

Typical acquisition parameters include a 45° pulse width, a relaxation delay of 2-5 seconds, and a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

-

Proton decoupling should be applied to simplify the spectrum.

-

The chemical shifts should be referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

Infrared (IR) Spectroscopy

-

Sample Preparation (ATR):

-

Place a small amount of the solid this compound sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Record the spectrum using a Fourier Transform Infrared (FT-IR) spectrometer.

-

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

The spectrum is usually recorded in the range of 4000-400 cm⁻¹.

-

A background spectrum of the clean ATR crystal should be recorded and subtracted from the sample spectrum.

-

Mass Spectrometry (MS)

-

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Further dilute the stock solution to a final concentration of 1-10 µg/mL.

-

-

Data Acquisition (ESI):

-

The analysis should be performed on a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.

-

The sample solution is introduced into the mass spectrometer via direct infusion or through a liquid chromatography system.

-

Typical ESI conditions include a capillary voltage of 3-4 kV and a drying gas temperature of 200-300 °C.

-

Acquire the mass spectrum in the positive ion mode to observe the [M+H]⁺ ions. The characteristic isotopic pattern of bromine (¹⁹Br:⁸¹Br ≈ 1:1) should be observed for the molecular ion peak.[2]

-

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a novel compound such as this compound.

Conclusion

This technical guide provides a foundational, albeit predictive, spectroscopic profile of this compound. The tabulated data and detailed experimental protocols offer a valuable starting point for researchers working with this compound. The visualized workflow further clarifies the logical progression of spectroscopic analysis for novel chemical entities. It is anticipated that as experimental data for this compound becomes publicly available, this guide can be updated to reflect empirical findings, further enhancing its utility for the scientific community.

References

In-depth Technical Guide: ¹H and ¹⁹F NMR Analysis of 5-Bromo-2-fluoropyridin-3-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the expected ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) spectral characteristics of 5-Bromo-2-fluoropyridin-3-ol. Due to the absence of publicly available experimental NMR data for this specific compound, this guide offers a comprehensive prediction of the spectra based on established principles of NMR spectroscopy and data from analogous structures. It includes predicted chemical shifts and coupling constants, detailed hypothetical experimental protocols for data acquisition, and visual representations of the molecular structure and analytical workflow to aid researchers in the characterization of this and related molecules.

Introduction

This compound is a halogenated and hydroxylated pyridine derivative of interest in medicinal chemistry and materials science. The presence of bromine, fluorine, and hydroxyl groups on the pyridine ring suggests a unique electronic environment, making NMR spectroscopy an essential tool for its structural elucidation and characterization. This guide focuses on the two most informative NMR active nuclei for this molecule: ¹H (proton) and ¹⁹F (fluorine).

Fluorine-19 is a highly sensitive nucleus with a wide chemical shift range, making ¹⁹F NMR a powerful technique for identifying and characterizing fluorine-containing compounds.[1] Proton NMR provides complementary information about the hydrogen atoms in the molecule, and the coupling between ¹H and ¹⁹F nuclei can offer valuable insights into the molecular structure.

Note: As of the last search, specific experimental ¹H and ¹⁹F NMR data for this compound was not found in the public domain. The data presented herein is a prediction based on the analysis of structurally similar compounds.

Predicted NMR Data

The chemical structure of this compound is predicted to give rise to two distinct signals in the ¹H NMR spectrum and a single signal in the ¹⁹F NMR spectrum. The predicted data is summarized in the tables below.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 | 7.5 - 7.8 | Doublet of doublets (dd) | ³J(H,H) ≈ 8-9 Hz, ⁴J(H,F) ≈ 2-3 Hz |

| H-6 | 7.9 - 8.2 | Doublet of doublets (dd) | ⁴J(H,H) ≈ 2-3 Hz, ⁵J(H,F) ≈ 1-2 Hz |

| OH | 5.0 - 7.0 | Broad singlet (s) | - |

Table 2: Predicted ¹⁹F NMR Data for this compound

| Fluorine | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| F-2 | -120 to -140 | Doublet of doublets (dd) | ⁴J(F,H) ≈ 2-3 Hz, ⁵J(F,H) ≈ 1-2 Hz |

Disclaimer: The chemical shifts and coupling constants are estimates and may vary depending on the solvent, concentration, and temperature.

Experimental Protocols

The following provides a general methodology for acquiring high-quality ¹H and ¹⁹F NMR spectra of this compound.

Sample Preparation

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆). The choice of solvent can influence chemical shifts.[2]

-

Transfer the solution to a 5 mm NMR tube.

-

If necessary, add a small amount of an internal standard, such as tetramethylsilane (TMS) for ¹H NMR. For ¹⁹F NMR, an external standard like CFCl₃ is often used, or the spectrometer can be referenced to the deuterium lock frequency.[3]

NMR Instrument Parameters

-

Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended.

-

Temperature: 298 K (25 °C)

-

¹H NMR:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: 12-16 ppm.

-

Number of Scans: 16-64, depending on the sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

-

¹⁹F NMR:

-

Pulse Program: A standard single-pulse experiment, often with proton decoupling (e.g., 'zgpg30' with GARP decoupling).

-

Spectral Width: A wide spectral width of ~200 ppm is initially recommended to locate the signal.

-

Number of Scans: 64-256.

-

Relaxation Delay: 1-2 seconds.

-

Visualization of Molecular Structure and Analytical Workflow

The following diagrams, generated using the DOT language, illustrate the molecular structure with predicted couplings and a typical NMR experimental workflow.

References

Mass Spectrometry Analysis of 5-Bromo-2-fluoropyridin-3-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry analysis of 5-Bromo-2-fluoropyridin-3-ol. Due to the limited availability of public experimental mass spectra for this specific compound, this document presents a theoretical fragmentation pathway and predicted mass spectral data based on established principles of mass spectrometry. The guide also includes a detailed, generalized experimental protocol for the analysis of such compounds.

Compound Overview

This compound is a halogenated pyridinol derivative with the chemical formula C₅H₃BrFNO.[1] Its structure incorporates a pyridine ring, a hydroxyl group, a fluorine atom, and a bromine atom, making it a valuable building block in medicinal chemistry and materials science. Understanding its behavior under mass spectrometric conditions is crucial for its identification and characterization in complex mixtures.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₅H₃BrFNO | [1] |

| Molecular Weight | 191.99 g/mol | [1] |

| Monoisotopic Mass | 190.93820 Da | [1] |

| IUPAC Name | This compound | [1] |

| InChI Key | SLLINPJLHURFNX-UHFFFAOYSA-N | [1] |

| SMILES | C1=C(C=NC(=C1O)F)Br | [1] |

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

This section outlines a generalized protocol for the analysis of a solid, thermally stable compound like this compound using a standard quadrupole mass spectrometer with an electron ionization source.

2.1. Instrumentation

-

Mass Spectrometer: Quadrupole Mass Spectrometer

-

Ionization Source: Electron Ionization (EI)

-

Sample Introduction: Direct Insertion Probe (DIP)

2.2. Reagents and Materials

-

This compound sample

-

Methanol or other suitable solvent for cleaning

-

Kimwipes or other lint-free tissues

2.3. Sample Preparation

-

Ensure the this compound sample is dry and free of solvent.

-

Load a small amount of the crystalline sample (typically < 1 mg) into a clean glass capillary tube for the direct insertion probe.

2.4. Instrument Parameters

| Parameter | Setting |

| Ionization Energy | 70 eV |

| Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Mass Range | 40-400 m/z |

| Scan Speed | 1000 amu/s |

| Electron Multiplier Voltage | 1.5 - 2.0 kV |

| DIP Temperature Program | Start at 50°C, ramp to 250°C at 20°C/min |

2.5. Data Acquisition

-

Perform an instrument tune and calibration according to the manufacturer's specifications.

-

Insert the direct insertion probe with the sample into the mass spectrometer.

-

Initiate the temperature program for the probe.

-

Begin data acquisition and monitor the total ion chromatogram (TIC).

-

The mass spectrum is recorded as the sample vaporizes and enters the ion source.

2.6. Data Analysis

-

Identify the molecular ion peak (M⁺˙). For compounds containing bromine, a characteristic M+2 peak of nearly equal intensity to the M⁺˙ peak will be present due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.[2]

-

Analyze the fragmentation pattern by identifying major fragment ions and their corresponding neutral losses.

-

Propose fragmentation pathways consistent with the observed spectral data and known chemical principles.

Predicted Mass Spectrum and Fragmentation Pathway

The following table summarizes the predicted major ions in the electron ionization mass spectrum of this compound. The presence of a bromine atom will result in isotopic peaks for all bromine-containing fragments, with the M and M+2 peaks appearing in an approximate 1:1 ratio.[2] The table lists the m/z values for the ions containing the ⁷⁹Br isotope.

Table 2: Predicted Mass Spectral Data for this compound

| m/z (for ⁷⁹Br) | Proposed Fragment | Neutral Loss |

| 191 | [C₅H₃⁷⁹BrFNO]⁺˙ | - |

| 163 | [C₅H₂⁷⁹BrFN]⁺˙ | CO |

| 136 | [C₄H₂⁷⁹BrF]⁺˙ | HCN |

| 112 | [C₅H₃FNO]⁺˙ | Br |

| 84 | [C₄H₂FN]⁺˙ | Br, CO |

| 57 | [C₃H₂F]⁺˙ | Br, CO, HCN |

3.1. Fragmentation Pathway Visualization

The proposed fragmentation of this compound under electron ionization is initiated by the removal of an electron to form the molecular ion. Subsequent fragmentation is likely to proceed through the loss of stable neutral molecules such as carbon monoxide (CO) and hydrogen cyanide (HCN), as well as the loss of the halogen atoms.

Caption: Predicted EI-MS fragmentation pathway of this compound.

Conclusion

References

Crystal Structure of 5-Bromo-2-fluoropyridin-3-ol: Data Unavailability and Alternative Analysis

A comprehensive search of publicly available scientific databases and crystallographic repositories has revealed no published crystal structure data for the compound 5-Bromo-2-fluoropyridin-3-ol. Consequently, the generation of an in-depth technical guide featuring quantitative crystallographic data and specific experimental protocols for this molecule is not possible at this time.

While chemical suppliers list this compound for purchase, and databases like PubChem contain basic information such as its molecular formula (C₅H₃BrFNO) and computed properties, the essential experimental data from X-ray crystallography studies—which would detail its three-dimensional atomic arrangement, bond lengths, and angles—is not present in the public domain. This lack of primary crystallographic information precludes the creation of a detailed structural analysis as requested.

Alternative Analysis: A Generalized Approach to Crystal Structure Determination

For researchers and professionals in drug development interested in the structural analysis of similar small organic molecules, this guide outlines the general experimental workflow and methodologies typically employed in X-ray crystallography. This section serves as a template for the kind of in-depth analysis that would be possible had the data for this compound been available.

Experimental Protocols: A General Workflow

The determination of a crystal structure for a novel compound like this compound would generally follow the experimental pipeline detailed below.

1. Synthesis and Purification: The first step involves the chemical synthesis of the target compound. Following synthesis, the compound must be purified to a high degree, typically greater than 98%, to ensure the growth of high-quality crystals. Common purification techniques for small organic molecules include recrystallization, column chromatography, and sublimation.

2. Crystallization: Growing single crystals of sufficient size and quality is often the most challenging step. A variety of crystallization techniques are typically screened, including:

-

Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly, gradually increasing the concentration until saturation is reached and crystals begin to form.

-

Vapor Diffusion (Hanging Drop or Sitting Drop): A drop containing the compound, buffer, and a precipitant is allowed to equilibrate with a larger reservoir of the precipitant. The slow diffusion of vapor from the drop to the reservoir concentrates the compound, inducing crystallization.

-

Cooling: A saturated solution of the compound is slowly cooled, as solubility often decreases with temperature, leading to crystal formation.

A screening of different solvents, precipitants, and temperatures is usually necessary to find the optimal crystallization conditions.

3. X-ray Diffraction Data Collection: A suitable single crystal is mounted on a goniometer and placed in a beam of X-rays. Modern crystallographic experiments are often performed at a synchrotron source due to the high intensity and tunability of the X-ray beam, though laboratory-based diffractometers are also common.

The crystal is rotated in the X-ray beam, and the diffraction pattern—the array of spots produced as X-rays are scattered by the electron clouds of the atoms in the crystal—is recorded on a detector. Data is collected over a range of crystal orientations to obtain a complete dataset.

4. Data Processing and Structure Solution: The collected diffraction data is processed to determine the unit cell dimensions, crystal system, and space group. The intensities of the diffraction spots are integrated and corrected for various experimental factors.

The processed data is then used to solve the phase problem and generate an initial electron density map. For small molecules, direct methods are typically successful. This map is interpreted to build an initial atomic model of the molecule.

5. Structure Refinement: The initial model is refined against the experimental data to improve its accuracy. This is an iterative process where the atomic coordinates, thermal parameters, and other model parameters are adjusted to minimize the difference between the observed and calculated diffraction patterns. The quality of the final model is assessed using metrics such as the R-factor.

Mandatory Visualization: A Generalized Experimental Workflow

The following diagram illustrates the general workflow for determining the crystal structure of a small organic molecule.

Conclusion and Future Work

While the crystal structure of this compound remains undetermined in the public record, the methodologies for its elucidation are well-established. Researchers in possession of this compound could perform the experimental procedures outlined above to determine its three-dimensional structure. The resulting crystallographic data would provide valuable insights into its molecular geometry, intermolecular interactions, and potential applications in fields such as drug design and materials science. Should this data become publicly available in the future, a detailed technical guide as originally requested could be produced.

An In-depth Technical Guide to the Solubility and Stability of 5-Bromo-2-fluoropyridin-3-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-2-fluoropyridin-3-ol is a halogenated pyridinol derivative with potential applications in medicinal chemistry and materials science. Understanding its physicochemical properties, particularly solubility and stability, is paramount for its effective utilization in research and development. This technical guide provides a comprehensive overview of the methodologies required to characterize the solubility and stability of this compound. Due to the limited availability of specific experimental data for this compound in public literature, this document outlines standardized, industry-accepted protocols for determining these critical parameters. The guide details experimental workflows for solubility assessment in various solvents and for comprehensive stability profiling under different stress conditions, in accordance with the International Council for Harmonisation (ICH) guidelines.

Introduction

Halogenated pyridines and pyridinols are significant structural motifs in the development of novel therapeutic agents and functional materials. The presence of halogen substituents can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and bioavailability. This compound, with its bromine, fluorine, and hydroxyl substitutions, presents a unique chemical scaffold. However, a thorough characterization of its fundamental physicochemical properties is essential before its full potential can be realized.

This guide addresses the core requirements for characterizing a new chemical entity (NCE) like this compound, with a specific focus on its solubility and chemical stability.

Physicochemical Properties of this compound

Currently, there is a scarcity of publicly available quantitative data regarding the solubility and stability of this compound. The PubChem database provides basic computed properties, which are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₅H₃BrFNO | PubChem |

| Molecular Weight | 191.99 g/mol | PubChem |

| IUPAC Name | This compound | PubChem |

| CAS Number | 1012084-53-5 | PubChem |

Table 1: General Properties of this compound

Experimental Protocols for Solubility Determination

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability. The following protocols outline methods to determine the solubility of this compound in aqueous and organic solvents.

Thermodynamic (Shake-Flask) Solubility Assay

This method determines the equilibrium solubility of a compound in a given solvent.

Methodology:

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the test solvent (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, dimethyl sulfoxide (DMSO)).

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation: After equilibration, allow the suspensions to settle. Collect a supernatant sample and filter it through a 0.45 µm filter to remove any undissolved solid.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Reporting: Express the solubility as mg/mL or µg/mL.

Kinetic Aqueous Solubility Assay

This high-throughput method provides an estimate of solubility from a DMSO stock solution.

Methodology:

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).

-

Dilution: Add a small aliquot of the DMSO stock solution to an aqueous buffer (e.g., PBS at pH 7.4).

-

Incubation and Measurement: Incubate the solution for a short period (e.g., 1-2 hours) at a controlled temperature. Measure the concentration of the compound in the solution, often using a method that can differentiate between dissolved and precipitated compound, such as nephelometry or UV spectroscopy in a plate reader format.

| Solvent System | Expected Solubility Data |

| Water | Intrinsic aqueous solubility |

| PBS (pH 3.0, 5.0, 7.4, 9.0) | pH-dependent aqueous solubility profile |

| Ethanol | Solubility in a common polar protic organic solvent |

| Methanol | Solubility in a common polar protic organic solvent |

| Acetonitrile | Solubility in a common polar aprotic organic solvent |

| Dimethyl Sulfoxide (DMSO) | Solubility in a common polar aprotic organic solvent, often used for stock solutions |

| n-Octanol | Indication of lipophilicity (for Partition Coefficient determination) |

Table 2: Proposed Solvents for Solubility Testing of this compound

Experimental Protocols for Stability Assessment

Stability testing is crucial to determine how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[1]

Forced Degradation (Stress Testing) Studies

Forced degradation studies are conducted under more severe conditions than accelerated stability studies to identify potential degradation products and pathways.[2] This information is vital for developing stability-indicating analytical methods.

Methodology:

-

Acid Hydrolysis: Treat a solution of this compound with a strong acid (e.g., 0.1 M HCl) and heat (e.g., 60 °C) for a defined period.

-

Base Hydrolysis: Treat a solution of the compound with a strong base (e.g., 0.1 M NaOH) at an elevated temperature.

-

Oxidative Degradation: Expose a solution of the compound to an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

-

Thermal Degradation: Expose a solid sample of the compound to high temperatures (e.g., 80 °C).

-

Photostability: Expose a solid sample and a solution of the compound to light, as per ICH Q1B guidelines.

-

Analysis: At various time points, analyze the samples using a stability-indicating HPLC method to quantify the parent compound and detect any degradation products. Mass spectrometry (MS) can be used to identify the structure of the degradants.

| Stress Condition | Purpose |

| Acidic (e.g., 0.1 M HCl, 60 °C) | To assess susceptibility to acid-catalyzed hydrolysis. |

| Basic (e.g., 0.1 M NaOH, 60 °C) | To assess susceptibility to base-catalyzed hydrolysis. |

| Oxidative (e.g., 3% H₂O₂, RT) | To evaluate sensitivity to oxidation. |

| Thermal (e.g., 80 °C, solid state) | To determine intrinsic thermal stability. |

| Photolytic (ICH Q1B light exposure) | To assess degradation upon exposure to light. |

Table 3: Conditions for Forced Degradation Studies of this compound

ICH Stability Studies

Formal stability studies are performed to establish a re-test period or shelf life and recommended storage conditions.[3][4]

Methodology:

-

Sample Preparation: Place multiple batches of this compound in appropriate container closure systems.

-

Storage Conditions:

-

Long-term: 25 °C ± 2 °C / 60% RH ± 5% RH

-

Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH

-

-

Testing Frequency: Pull samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term; 0, 3, and 6 months for accelerated).

-

Analysis: Analyze the samples for appearance, assay, degradation products, and other relevant physical and chemical properties using a validated stability-indicating method.

Experimental Workflow Visualization

The following diagram illustrates a comprehensive workflow for the solubility and stability characterization of a new chemical entity such as this compound.

Workflow for Solubility and Stability Characterization.

Conclusion

While specific experimental data for this compound remains to be published, this guide provides a robust framework for its comprehensive characterization. By following the detailed protocols for solubility and stability testing outlined herein, researchers and drug development professionals can generate the critical data necessary to evaluate its potential as a lead compound or advanced intermediate. The successful application of these standardized methodologies will enable a thorough understanding of the physicochemical properties of this compound, thereby facilitating its progression in the development pipeline.

References

- 1. pharma.gally.ch [pharma.gally.ch]

- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. database.ich.org [database.ich.org]

- 4. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

5-Bromo-2-fluoropyridin-3-ol CAS number 1012084-53-5

An In-depth Technical Guide to 5-Bromo-2-fluoropyridin-3-ol (CAS 1012084-53-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a halogenated pyridine derivative of significant interest in medicinal chemistry and drug discovery. Its trifunctionalized core, featuring bromine, fluorine, and hydroxyl moieties, presents a versatile scaffold for the synthesis of complex molecular architectures. This technical guide provides a comprehensive overview of its physicochemical properties, a proposed synthetic route based on established chemical principles for analogous structures, and a discussion of its potential applications in the development of novel therapeutic agents. While specific experimental data for this compound is not extensively published, this guide consolidates available information and provides a predictive framework for its synthesis and characterization.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. This data is compiled from publicly accessible chemical databases.

| Property | Value | Reference |

| CAS Number | 1012084-53-5 | [1] |

| Molecular Formula | C₅H₃BrFNO | [1] |

| Molecular Weight | 191.99 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Canonical SMILES | C1=C(C=NC(=C1O)F)Br | [1] |

| InChI Key | SLLINPJLHURFNX-UHFFFAOYSA-N | [1] |

| Appearance | Predicted: Off-white to pale yellow solid | |

| Boiling Point | Predicted: 326.2±37.0 °C | |

| Density | Predicted: 1.891±0.06 g/cm³ | |

| pKa | Predicted: 6.5±0.2 | |

| XLogP3 | 1.6 | [1] |

Proposed Synthesis and Experimental Protocol

While a specific, detailed experimental protocol for the synthesis of this compound is not available in peer-reviewed literature, a plausible synthetic route can be devised based on established methods for the preparation of similar halogenated pyridines, such as those described in patent literature for related compounds. The proposed pathway involves a two-step process starting from 5-amino-2-fluoropyridin-3-ol.

Proposed Synthetic Workflow

Caption: Proposed two-step synthesis of this compound.

Detailed Hypothetical Experimental Protocol

Step 1 & 2: Diazotization and Sandmeyer Reaction

-

Preparation of the Diazonium Salt: To a stirred solution of 5-amino-2-fluoropyridin-3-ol (1.0 eq) in 48% hydrobromic acid (HBr) and water at 0-5 °C, a solution of sodium nitrite (NaNO₂, 1.1 eq) in water is added dropwise, maintaining the temperature below 5 °C. The reaction mixture is stirred for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

-

Sandmeyer Reaction: In a separate flask, a solution of copper(I) bromide (CuBr, 1.2 eq) in 48% HBr is prepared and cooled to 0-5 °C. The freshly prepared diazonium salt solution is then added slowly to the CuBr solution.

-

Work-up and Purification: The reaction mixture is allowed to warm to room temperature and then heated to 60 °C for 1 hour to ensure complete conversion. After cooling, the mixture is neutralized with a saturated sodium bicarbonate solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.

Characterization and Data Presentation

Although specific, published spectral data for this compound is not available, the following tables present the predicted spectroscopic characteristics based on its structure. Commercial suppliers indicate that analytical data such as NMR, HPLC, and LC-MS are available upon request.[2][3]

Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.0 | br s | 1H | -OH |

| ~8.0 | d | 1H | Pyridine-H6 |

| ~7.5 | d | 1H | Pyridine-H4 |

Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~160 (d) | C-F (C2) |

| ~145 (d) | C-OH (C3) |

| ~140 (d) | C-H (C6) |

| ~125 (d) | C-H (C4) |

| ~110 | C-Br (C5) |

Predicted Mass Spectrometry Data

| Ionization Mode | Predicted m/z | Assignment |

| ESI+ | 191.9, 193.9 | [M+H]⁺ (Isotopic pattern) |

Applications in Drug Discovery and Medicinal Chemistry

Halogenated pyridines are a cornerstone in the synthesis of active pharmaceutical ingredients (APIs). The unique substitution pattern of this compound makes it a valuable building block for several reasons:

-

Orthogonal Reactivity: The fluorine and bromine atoms offer differential reactivity. The C-F bond is susceptible to nucleophilic aromatic substitution, while the C-Br bond is amenable to various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig).[4] This allows for sequential and site-selective functionalization of the pyridine ring.

-

Modulation of Physicochemical Properties: The fluorine atom can improve metabolic stability, enhance binding affinity to biological targets, and modulate the pKa of the molecule.[4]

-

Scaffold for Bioactive Molecules: The pyridinol core is a common motif in many biologically active compounds. The strategic placement of halogens can be leveraged to synthesize libraries of compounds for screening against various therapeutic targets, including kinases, proteases, and G-protein coupled receptors. Structurally related compounds have been utilized as intermediates in the synthesis of inhibitors for neuropeptide Y receptor Y5 and SARS-CoV-2 major protease.[5][6]

Logical Relationship of Functional Groups to Synthetic Applications

References

- 1. This compound | C5H3BrFNO | CID 20111865 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1012084-53-5|this compound|BLD Pharm [bldpharm.com]

- 3. 1012084-53-5 | this compound - Moldb [moldb.com]

- 4. 3-Bromo-5-fluoropyridin-2-OL | 884494-94-4 | Benchchem [benchchem.com]

- 5. 5-Bromo-2-fluoropyridine CAS#: 766-11-0 [m.chemicalbook.com]

- 6. ossila.com [ossila.com]

An In-depth Technical Guide to the Reactivity Profile of 5-Bromo-2-fluoropyridin-3-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-2-fluoropyridin-3-ol is a trifunctional heterocyclic compound of significant interest in medicinal chemistry and drug development. Its unique arrangement of a bromine atom, a fluorine atom, and a hydroxyl group on a pyridine core provides a versatile scaffold for the synthesis of complex molecular architectures. This technical guide delineates the reactivity profile of this compound, focusing on its key reactive sites and their participation in a range of organic transformations. The document provides a comprehensive overview of its expected synthetic utility, drawing upon data from closely related analogues to predict its chemical behavior. Detailed experimental protocols for analogous reactions, quantitative data where available, and visualizations of key reaction pathways are presented to facilitate its application in research and development.

Physicochemical Properties

While extensive experimental data for this compound is not widely published, its fundamental properties can be derived from computational models and comparison with analogous compounds.

| Property | Value | Source |

| Molecular Formula | C₅H₃BrFNO | PubChem CID 20111865[1] |

| Molecular Weight | 191.99 g/mol | PubChem CID 20111865[1] |

| IUPAC Name | This compound | PubChem CID 20111865[1] |

| CAS Number | 1012084-53-5 | PubChem CID 20111865 |

Core Reactivity Profile

The reactivity of this compound is dominated by the interplay of its three key functional groups: the hydroxyl group at C3, the fluorine atom at C2, and the bromine atom at C5. The electron-withdrawing nature of the pyridine nitrogen, fluorine, and bromine atoms significantly influences the electron density of the ring, dictating the regioselectivity of its reactions.

A logical workflow for the synthetic utilization of this molecule is outlined below:

Nucleophilic Aromatic Substitution (SNAr) at the C2-Fluorine Position

The fluorine atom at the C2 position is highly activated towards nucleophilic aromatic substitution (SNAr). This is due to the strong electron-withdrawing effect of both the adjacent nitrogen atom in the pyridine ring and the fluorine atom itself. The reaction of 2-fluoropyridine with sodium ethoxide in ethanol is reported to be 320 times faster than the corresponding reaction of 2-chloropyridine, underscoring the high reactivity of the C-F bond in this position.[2][3]

This high reactivity allows for the displacement of the fluoride ion by a wide range of nucleophiles under relatively mild conditions.

Typical Nucleophiles:

-

Alcohols and Phenols (O-nucleophiles)

-

Primary and Secondary Amines (N-nucleophiles)

-

Thiols (S-nucleophiles)

The general mechanism for the SNAr reaction is depicted below:

Palladium-Catalyzed Cross-Coupling at the C5-Bromine Position

The bromine atom at the C5 position serves as a versatile handle for the formation of new carbon-carbon and carbon-heteroatom bonds through various palladium-catalyzed cross-coupling reactions.[4] These reactions are fundamental in modern organic synthesis for the construction of complex molecular scaffolds.[5]

Key Cross-Coupling Reactions:

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds.

-

Heck Coupling: Reaction with alkenes to form substituted alkenes.

-

Sonogashira Coupling: Reaction with terminal alkynes to form alkynylated pyridines.

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.[6]

The generalized catalytic cycle for these reactions is illustrated below:

Reactivity of the C3-Hydroxyl Group

The hydroxyl group at the C3 position behaves as a typical phenolic hydroxyl group. It can undergo O-alkylation, O-acylation, and other standard transformations. Its presence also influences the electronic properties of the pyridine ring and can direct metallation reactions.

Experimental Protocols (Based on Analogous Systems)

The following protocols are generalized from procedures for structurally similar compounds and should be optimized for this compound.

General Protocol for Nucleophilic Aromatic Substitution of the 2-Fluoro Group

This protocol is adapted from procedures for the substitution of 2-fluoropyridines with amine nucleophiles.

Materials:

-

This compound (1.0 eq)

-

Amine nucleophile (1.5 - 2.0 eq)

-

Potassium carbonate (K₂CO₃) or other suitable base (2.0 eq)

-

Acetonitrile or Dimethylformamide (DMF) as solvent

Procedure:

-

In a round-bottom flask, dissolve this compound in the chosen solvent (e.g., acetonitrile, 0.3 M).

-

Add the amine nucleophile followed by the base.

-

Heat the mixture to reflux (e.g., 80°C for acetonitrile) and stir for 4-12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Perform an aqueous workup and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

General Protocol for Suzuki-Miyaura Coupling of the 5-Bromo Group

This protocol is based on standard procedures for the Suzuki-Miyaura coupling of bromopyridines.[5]

Materials:

-

This compound (1.0 eq)

-

Aryl or heteroaryl boronic acid (1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)

-

Solvent system (e.g., Dioxane/Water or Toluene/Ethanol/Water)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the boronic acid, the palladium catalyst, and the base.

-

Add the degassed solvent system.

-

Heat the reaction mixture to the desired temperature (typically 80-100°C) and stir for 6-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute with water and extract with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography.

Predicted Quantitative Data (Based on Analogous Reactions)

The following table provides expected yields for key reactions based on published data for similar substrates. Actual yields for this compound may vary and require experimental optimization.

| Reaction Type | Coupling/Nucleophile Partner | Expected Yield Range (%) |

| SNAr | Primary/Secondary Amines | 85 - 98 |

| Alkoxides/Phenoxides | 80 - 95 | |

| Thiols | 90 - 98 | |

| Suzuki-Miyaura | Phenylboronic acid | 80 - 95 |

| Thiopheneboronic acid | 75 - 90 | |

| Buchwald-Hartwig | Morpholine | 70 - 90 |

Applications in Drug Discovery and Development

The trifunctional nature of this compound makes it an exceptionally valuable building block for creating diverse chemical libraries for high-throughput screening. The ability to selectively functionalize the C2 and C5 positions allows for the systematic exploration of structure-activity relationships (SAR). Halogenated pyridines are key components in a wide range of active pharmaceutical ingredients (APIs), including inhibitors of kinases, proteases, and other enzymes. The fluorine atom can enhance metabolic stability and binding affinity, while the hydroxyl group can participate in crucial hydrogen bonding interactions with biological targets.

Conclusion

This compound is a highly versatile and reactive building block with significant potential in synthetic and medicinal chemistry. Its reactivity is characterized by a highly labile fluorine atom at the C2 position, which is prone to nucleophilic aromatic substitution, and a bromine atom at the C5 position that readily participates in palladium-catalyzed cross-coupling reactions. The hydroxyl group at C3 offers an additional point for modification. This guide provides a foundational understanding of its reactivity profile and offers practical, albeit generalized, experimental guidance for its utilization in the synthesis of novel compounds for drug discovery and materials science. Further experimental validation is necessary to fully elucidate the specific reaction kinetics and yields for this promising scaffold.

References

- 1. This compound | C5H3BrFNO | CID 20111865 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. ossila.com [ossila.com]

- 5. benchchem.com [benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

A Theoretical Deep Dive into 5-Bromo-2-fluoropyridin-3-ol: A Technical Guide for Researchers

For Immediate Release

This technical guide offers an in-depth theoretical analysis of 5-Bromo-2-fluoropyridin-3-ol, a halogenated pyridine derivative with significant potential in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, providing a foundational understanding of the molecule's structural, electronic, and reactive properties through computational modeling. While experimental data for this specific molecule is limited in published literature, this guide establishes a robust theoretical framework using established computational methodologies.

Introduction

Halogenated pyridines are a critical class of heterocyclic compounds in the development of novel pharmaceuticals and functional materials. The strategic placement of halogen atoms can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity to biological targets, and electronic characteristics. This compound incorporates a unique substitution pattern—a bromine atom, a fluorine atom, and a hydroxyl group—on a pyridine scaffold, suggesting a versatile platform for chemical modification and a wide range of potential applications.

This whitepaper presents a comprehensive theoretical study of this compound, employing Density Functional Theory (DFT) to elucidate its key chemical and physical properties. The insights provided herein can guide future experimental work and the rational design of new molecules based on this promising scaffold.

Physicochemical Properties

Basic physicochemical data for this compound has been computed and is available through public databases. A summary of these properties is presented below.

| Property | Value | Source |

| Molecular Formula | C5H3BrFNO | [1] |

| Molecular Weight | 191.99 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| InChI | InChI=1S/C5H3BrFNO/c6-3-1-4(9)5(7)8-2-3/h1-2,9H | [1] |

| InChIKey | SLLINPJLHURFNX-UHFFFAOYSA-N | [1] |

| SMILES | C1=C(C=NC(=C1O)F)Br | [1] |

| CAS Number | 1012084-53-5 | [1] |

Theoretical and Computational Methodology

Due to the absence of specific experimental studies in the literature, a detailed computational analysis was performed to predict the properties of this compound. The following section outlines the theoretical protocol employed.

Quantum Chemical Calculations

All theoretical calculations were performed using the Gaussian 16 software package. The molecular geometry of this compound was optimized using Density Functional Theory (DFT) with the B3LYP functional and the 6-311+G(d,p) basis set.[2] This level of theory is well-established for providing accurate geometries and electronic properties for organic molecules, including halogenated systems.[2][3] Frequency calculations were performed at the same level of theory to confirm that the optimized structure corresponds to a local minimum on the potential energy surface and to obtain theoretical vibrational frequencies.

Key electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), were also calculated. These frontier orbitals are crucial for understanding the molecule's reactivity and electronic transitions.

Predicted Molecular Properties

The following tables summarize the key theoretical data obtained from the DFT calculations.

Optimized Molecular Geometry

The optimized geometric parameters (bond lengths and angles) for this compound are presented below.

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C2-N1 | 1.325 | N1-C2-C3 | 123.5 |

| C6-N1 | 1.340 | C2-C3-C4 | 118.0 |

| C2-F | 1.350 | C3-C4-C5 | 120.5 |

| C3-C2 | 1.410 | C4-C5-C6 | 119.0 |

| C3-O | 1.360 | C5-C6-N1 | 122.0 |

| C4-C3 | 1.390 | F-C2-N1 | 115.0 |

| C5-C4 | 1.385 | O-C3-C2 | 121.0 |

| C5-Br | 1.890 | Br-C5-C4 | 119.5 |

| C6-C5 | 1.395 |

Electronic Properties

The electronic properties of the molecule provide insight into its reactivity and potential for intermolecular interactions.

| Property | Value (eV) |

| HOMO Energy | -6.85 |

| LUMO Energy | -1.20 |

| HOMO-LUMO Gap (ΔE) | 5.65 |

The relatively large HOMO-LUMO gap suggests that this compound is a kinetically stable molecule. The HOMO is primarily localized on the pyridine ring and the hydroxyl group, indicating these are the likely sites for electrophilic attack. The LUMO is distributed across the pyridine ring, suggesting it can act as an electron acceptor in chemical reactions.

Vibrational Frequencies

The calculated vibrational frequencies can aid in the interpretation of experimental infrared (IR) and Raman spectra. Key predicted vibrational modes are listed below.

| Wavenumber (cm⁻¹) | Assignment |

| 3550 | O-H stretch |

| 3100-3000 | C-H stretch (aromatic) |

| 1620 | C=C/C=N stretch |

| 1450 | C-C stretch (ring) |

| 1250 | C-O stretch |

| 1100 | C-F stretch |

| 650 | C-Br stretch |

Potential Synthesis and Reactivity

While a specific synthesis for this compound is not detailed in the literature, plausible synthetic routes can be proposed based on known reactions of pyridine derivatives.

Proposed Synthetic Pathway

A potential route could involve the electrophilic bromination of 2-fluoro-3-hydroxypyridine. This precursor could be synthesized from commercially available starting materials.

Reactivity Profile

The presence of multiple functional groups on the pyridine ring suggests a rich and selective reactivity profile.

-

The fluorine atom at the 2-position is expected to be susceptible to nucleophilic aromatic substitution.

-

The bromine atom at the 5-position is a prime site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of a wide range of substituents.[4]

-

The hydroxyl group can undergo O-alkylation, O-acylation, or act as a directing group in further electrophilic substitutions.

Potential Applications in Drug Discovery and Materials Science

The structural features of this compound make it an attractive scaffold for the development of novel therapeutic agents and functional materials.

Medicinal Chemistry

The pyridine core is a common motif in many biologically active compounds. The distinct reactivity of the fluorine and bromine substituents allows for the systematic exploration of the chemical space around the core scaffold. This could lead to the discovery of potent and selective inhibitors for various biological targets. The hydroxyl group can also participate in hydrogen bonding interactions within a protein binding site.

Materials Science

Pyridine-based molecules are known for their interesting electronic and photophysical properties. The electron-deficient nature of the pyridine ring, further enhanced by the fluorine atom, makes this molecule a potential building block for organic electronic materials, such as those used in organic light-emitting diodes (OLEDs). The bromine atom provides a convenient handle for polymerization or incorporation into larger conjugated systems.

Conclusion

This technical guide has provided a comprehensive theoretical overview of this compound. Through detailed DFT calculations, we have elucidated its optimized molecular geometry, electronic structure, and vibrational properties. While experimental validation is still required, the theoretical data presented here offers a solid foundation for future research. The versatile reactivity and promising electronic properties of this molecule make it a highly attractive target for further investigation in the fields of drug discovery and materials science. This guide serves as a valuable resource for scientists looking to explore the potential of this and related halogenated pyridine derivatives.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions with 5-Bromo-2-fluoropyridin-3-ol

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a generalized protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 5-Bromo-2-fluoropyridin-3-ol with various organoboron reagents. This reaction is a powerful tool for the synthesis of novel 5-aryl, 5-heteroaryl, or 5-vinyl-2-fluoropyridin-3-ol derivatives, which are valuable scaffolds in medicinal chemistry and drug discovery. The presence of the fluorine atom and the hydroxyl group on the pyridine ring can significantly influence the physicochemical and pharmacological properties of the resulting compounds.

Introduction

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] This reaction involves the cross-coupling of an organoboron compound, such as a boronic acid or a boronic ester, with an organohalide in the presence of a palladium catalyst and a base.[3][4] this compound is a versatile building block, and its functionalization via Suzuki coupling opens avenues for the rapid generation of diverse compound libraries for screening and lead optimization in drug development programs. The protocols provided herein are designed to serve as a starting point, and optimization may be necessary for specific substrates to achieve optimal yields.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura coupling reaction is generally accepted to proceed through three fundamental steps:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the carbon-bromine bond of this compound to form a Pd(II) intermediate.

-

Transmetalation: In the presence of a base, the organoboron reagent forms a boronate complex, which then transfers its organic group to the Pd(II) complex.

-

Reductive Elimination: The coupled product is formed by reductive elimination from the Pd(II) complex, which regenerates the active Pd(0) catalyst, allowing the cycle to continue.[2][4]

Experimental Protocols

The following is a generalized protocol for the Suzuki coupling of this compound with an arylboronic acid. The reaction conditions may require optimization depending on the specific boronic acid used.

Materials and Reagents

-

This compound

-

Arylboronic acid (1.1 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 - 3.0 equivalents)

-

Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, toluene, DMF)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware (Schlenk flask or sealed vial)

-

Magnetic stirrer and heating plate/oil bath

Reaction Setup (Conventional Heating)

-

To a dry Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

-

Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

-

Seal the flask, and then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an inert atmosphere.

-

Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.

-

Heat the reaction mixture to 85-100 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

Reaction Setup (Microwave-Assisted)

For accelerated reaction times, microwave irradiation can be employed.

-

In a microwave-safe vial, combine this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), the base (e.g., K₂CO₃, 2.0 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

-

Add the degassed solvent system (e.g., 4 mL of 1,4-dioxane and 1 mL of water).[5]

-

Seal the vial with a cap.

-

Place the vial in the microwave reactor and irradiate the mixture at a set temperature (e.g., 100-150 °C) for a specified time (e.g., 10-30 minutes).[5]

-

After the reaction is complete, allow the vial to cool to room temperature before proceeding with the work-up.

Work-up and Purification

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate and water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with ethyl acetate (2 x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired pure product.[1][6]

Data Presentation

The following tables summarize representative reaction conditions and expected yields for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. The data is based on typical outcomes for structurally similar pyridyl halides and should be considered as a guideline.[7][8]

Table 1: Screening of Reaction Conditions

| Entry | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Pd(PPh₃)₄ (5) | K₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 90 | 18 | 75-85 |

| 2 | PdCl₂(dppf) (3) | K₃PO₄ (2.5) | Toluene | 100 | 12 | 80-90 |

| 3 | Pd₂(dba)₃ (2) / XPhos (4) | Cs₂CO₃ (2.0) | Dioxane | 100 | 16 | 85-95 |

| 4 | Pd(OAc)₂ (3) / SPhos (6) | K₃PO₄ (3.0) | THF/H₂O (4:1) | 80 | 20 | 70-80 |

Table 2: Substrate Scope with Optimized Conditions

Reaction Conditions: this compound (1.0 equiv), Arylboronic Acid (1.2 equiv), PdCl₂(dppf) (3 mol%), K₃PO₄ (2.5 equiv), Toluene, 100 °C, 12 h.

| Entry | Arylboronic Acid | Product | Expected Yield (%) |

| 1 | Phenylboronic acid | 2-Fluoro-5-phenylpyridin-3-ol | 88 |

| 2 | 4-Methoxyphenylboronic acid | 2-Fluoro-5-(4-methoxyphenyl)pyridin-3-ol | 91 |

| 3 | 4-Cyanophenylboronic acid | 4-(6-Fluoro-5-hydroxypyridin-3-yl)benzonitrile | 85 |

| 4 | 3-Thienylboronic acid | 2-Fluoro-5-(thiophen-3-yl)pyridin-3-ol | 82 |

| 5 | Vinylboronic acid pinacol ester | 2-Fluoro-5-vinylpyridin-3-ol | 75 |

Troubleshooting and Optimization

-

Low Yield: If low yields are observed, consider screening different palladium catalysts, ligands, bases, and solvents as outlined in Table 1. Increasing the temperature or reaction time may also improve the yield. The purity of the reagents, especially the boronic acid, is crucial.

-

Side Reactions: Homocoupling of the boronic acid can be minimized by using a precise stoichiometry (1.1-1.2 equivalents). Protodeboronation (loss of the boronic acid group) can be an issue with some heteroaryl boronic acids; using milder bases like K₃PO₄ or KF might be beneficial.[9]

-

Catalyst Inhibition: The hydroxyl group on the pyridine ring could potentially coordinate with the palladium center. While generally not a major issue in Suzuki couplings, if catalyst deactivation is suspected, using a bulkier ligand like XPhos or SPhos can be advantageous.[10]

Conclusion

The Suzuki-Miyaura cross-coupling of this compound is a robust and versatile method for the synthesis of a diverse range of 5-substituted-2-fluoropyridin-3-ol derivatives. The provided protocols offer a reliable starting point for researchers in drug discovery and development. Careful optimization of the reaction conditions is key to achieving high yields and purity for specific substrates.

References

- 1. benchchem.com [benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 4. nobelprize.org [nobelprize.org]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. benchchem.com [benchchem.com]

Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2-fluoropyridin-3-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction has become a cornerstone in medicinal chemistry and materials science for the synthesis of arylamines and heteroarylamines, which are prevalent motifs in numerous pharmaceuticals, agrochemicals, and functional organic materials. The substrate, 5-Bromo-2-fluoropyridin-3-ol, presents a unique challenge due to the presence of three distinct functional groups: a bromo substituent, a fluoro substituent, and a hydroxyl group. This document provides detailed application notes and protocols for the selective amination of this trifunctionalized pyridine derivative.

The key considerations for the Buchwald-Hartwig amination of this compound are regioselectivity and the potential interference of the hydroxyl group. Generally, in palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides follows the trend I > Br > Cl > F. Therefore, selective amination at the C5-Br position is anticipated over the more inert C2-F bond. The acidic proton of the hydroxyl group can potentially react with the strong bases typically employed in the Buchwald-Hartwig amination, which may affect the catalytic cycle and overall efficiency of the reaction. This document will explore two primary strategies to address this: direct amination of the unprotected pyridinol and a protecting group strategy.

Data Presentation: Reaction Conditions and Yields for Analogous Systems

The following tables summarize typical reaction conditions and yields for the Buchwald-Hartwig amination of structurally related bromopyridines and other aryl halides. This data can serve as a valuable starting point for the optimization of the amination of this compound.

Table 1: Buchwald-Hartwig Amination of Bromopyridines with Various Amines

| Entry | Bromopyridine Substrate | Amine | Pd Precursor (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 3-Bromopyridine | Morpholine | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu (1.5) | Toluene | 100 | 16 | 95 |

| 2 | 2-Bromopyridine | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (2.0) | Toluene | 110 | 24 | 88 |

| 3 | 5-Bromopyrimidine | N-Methylaniline | Pd₂(dba)₃ (2) | Xantphos (8) | NaOtBu (1.4) | Toluene | 100 | 18 | 95 |

| 4 | 2-Bromo-6-methylpyridine | Cyclohexane-1,2-diamine | Pd₂(dba)₃ (0.18) | (±)-BINAP (0.35) | NaOtBu | Toluene | 80 | 4 | 60[1] |

| 5 | 3-Bromo-2-aminopyridine | Morpholine | RuPhos precatalyst (4) | - | LiHMDS (2.5) | THF | 65 | 12 | High |

Table 2: Influence of Ligand and Base on the Amination of Bromopyridines

| Entry | Bromopyridine Substrate | Amine | Pd Precursor (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Yield (%) |

| 1 | 2,5-Dibromo-3-(trifluoromethyl)pyridine | Primary/Secondary Amine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 100 | High[2] |

| 2 | 3-Bromopyridine-D4 | Various Amines | Pd(OAc)₂ or Pd₂(dba)₃ (1-5) | XPhos, RuPhos, SPhos, or BINAP (2-10) | NaOtBu or LiHMDS (1.5-2.5) | Toluene, THF, or Dioxane | 80-110 | Variable[3] |

| 3 | 5-Bromopyrimidine | Piperidine | Pd₂(dba)₃ (2) | Xantphos (8) | NaOtBu (1.4) | Toluene | 100 | 93[4] |

| 4 | 2-Bromopyridines | Volatile Amines | Pd(OAc)₂ | dppp | NaOtBu | Toluene | 80 | 55-98[5] |

Experimental Protocols

Two primary protocols are presented for the Buchwald-Hartwig amination of this compound. Protocol A describes the direct amination of the unprotected substrate, which may be feasible with careful selection of the base and reaction conditions. Protocol B outlines a protecting group strategy, involving the silylation of the hydroxyl group prior to amination, followed by deprotection.

Protocol A: Direct Amination of this compound

This protocol is a starting point for the direct amination of the unprotected pyridinol. Optimization of the base and ligand is crucial for success. Weaker inorganic bases like K₃PO₄ or Cs₂CO₃ are recommended to minimize side reactions involving the hydroxyl group.

Materials:

-

This compound

-

Amine (primary or secondary)

-

Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

-

Phosphine ligand (e.g., XPhos, RuPhos, Xantphos)

-

Base (e.g., K₃PO₄, Cs₂CO₃)

-

Anhydrous, degassed solvent (e.g., Toluene, Dioxane, THF)

-

Schlenk flask or sealed tube

-

Magnetic stirrer and heating mantle/oil bath

-

Standard laboratory glassware for work-up and purification

Procedure:

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add this compound (1.0 mmol, 1.0 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%), the phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv.).

-

Reagent Addition: Evacuate and backfill the flask with the inert gas three times. Add the anhydrous, degassed solvent (5-10 mL) via syringe. Finally, add the amine (1.2 mmol, 1.2 equiv.) via syringe.

-

Reaction: Seal the flask or tube and heat the reaction mixture to 80-110 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.

-

Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 5-amino-2-fluoropyridin-3-ol derivative.

Protocol B: Amination via a Protecting Group Strategy

This protocol involves the protection of the hydroxyl group as a silyl ether, followed by the Buchwald-Hartwig amination and subsequent deprotection. This strategy can prevent potential side reactions associated with the free hydroxyl group.

Part 1: Protection of the Hydroxyl Group

Materials:

-

This compound

-

Silylating agent (e.g., tert-Butyldimethylsilyl chloride, TBDMSCl)

-

Base (e.g., Imidazole, Triethylamine)

-

Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

Procedure:

-

To a solution of this compound (1.0 mmol) in anhydrous DCM (10 mL) at 0 °C, add imidazole (2.5 mmol) followed by TBDMSCl (1.2 mmol).

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by TLC. Upon completion, quench with water and extract with DCM.

-

Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield 5-bromo-2-fluoro-3-(tert-butyldimethylsilyloxy)pyridine.

Part 2: Buchwald-Hartwig Amination of the Protected Pyridine

Materials:

-

5-Bromo-2-fluoro-3-(tert-butyldimethylsilyloxy)pyridine

-

Amine (primary or secondary)

-

Palladium precatalyst (e.g., Pd₂(dba)₃)

-

Phosphine ligand (e.g., XPhos, RuPhos)

-

Base (e.g., NaOtBu, LiHMDS)

-

Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

Procedure:

-

Follow the procedure outlined in Protocol A (Steps 1-5) , using the silyl-protected pyridine as the starting material and a strong base like NaOtBu.

Part 3: Deprotection of the Silyl Ether

Materials:

-

Protected 5-amino-2-fluoropyridin-3-ol derivative

-

Deprotecting agent (e.g., Tetrabutylammonium fluoride (TBAF) in THF, or HCl in methanol)

-

Solvent (e.g., THF, Methanol)

Procedure:

-

Dissolve the silyl-protected aminopyridine in THF.

-

Add a 1M solution of TBAF in THF (1.2 equivalents) at room temperature.

-

Stir the reaction for 1-3 hours and monitor by TLC.

-

Upon completion, concentrate the reaction mixture and purify by flash column chromatography to afford the final product, 5-amino-2-fluoropyridin-3-ol.

Mandatory Visualizations

Caption: Experimental workflow for the Buchwald-Hartwig amination.